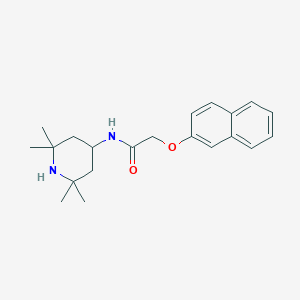![molecular formula C20H18N4 B242325 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are crucial for cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is targeted. For example, inhibition of BTK has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, while inhibition of IRAK4 has been shown to reduce the production of pro-inflammatory cytokines in immune cells. However, further studies are needed to fully elucidate the effects of this compound on different cell types and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine in lab experiments is its potent inhibitory activity against multiple protein kinases. This allows for the investigation of various signaling pathways and cellular processes that are regulated by these enzymes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain assays or experiments.
Future Directions
There are several future directions for the research of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine. One potential direction is the development of more potent and selective inhibitors of specific protein kinases, which could lead to the discovery of novel therapeutics for various diseases. Another direction is the investigation of the effects of this compound on different cell types and signaling pathways, which could provide insights into the underlying mechanisms of disease pathogenesis. Additionally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves the reaction of 2-chloro-7-methylimidazo[1,2-a]pyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen and requires the use of a base, such as potassium carbonate, to facilitate the formation of the desired product. The yield of the reaction is typically around 60-70%, and the purity of the compound can be further improved using various purification methods, such as column chromatography or recrystallization.
Scientific Research Applications
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the oncogenic kinase BTK and the inflammatory kinase IRAK4. This makes it a promising candidate for the development of novel therapeutics for the treatment of cancer and inflammatory diseases.
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-10-12-24-18(13-14)23-19(17-9-5-6-11-21-17)20(24)22-16-8-4-3-7-15(16)2/h3-13,22H,1-2H3 |
InChI Key |
WOPYYPZSSDEEGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
